5-bromo-1H-indazole

Electrophilic aromatic substitution Indazole bromination Kinetic regioselectivity

Medicinal chemistry teams targeting IKK2 (IKKβ) for inflammatory diseases require a regiochemically pure, coupling-competent C5-halogenated indazole. 5-Bromoindazole addresses this with validated, scalable chemistry: - Suzuki coupling with Pd(dppf)Cl₂ achieves 84% isolated yield vs. 22% for Pd(PPh₃)₄ - One-step Pd-catalyzed hydroxycarbonylation delivers 5-carboxyindazole in 95% yield - Regioselective N-protection/Buchwald sequences enable late-stage C-N diversification Supplied at ≥97% purity (GC), with room-temperature storage and multi-gram to kilogram availability, this building block streamlines parallel library synthesis and reduces route optimization overhead.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 53857-57-1
Cat. No. B1269310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indazole
CAS53857-57-1
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=NN2
InChIInChI=1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)
InChIKeySTVHMYNPQCLUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-indazole: Preferred C5-Halogenated Building Block


5-Bromo-1H-indazole (CAS 53857-57-1) is a monobrominated indazole heterocycle (C₇H₅BrN₂, MW 197.03) bearing a single bromine substituent at the 5-position of the 1H-indazole ring system [1]. It is commercially available at ≥97% purity (GC) as a white to light orange crystalline powder with a melting point of 123–127 °C . The compound serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald, carbonylation) and is a key precursor in the preparation of 3,5,7-trisubstituted indazole-based kinase inhibitors, most notably potent IKK2 inhibitors developed at GlaxoSmithKline . Its 5-position bromine provides a strategic handle for further functionalization while preserving the indazole N1–N2 tautomeric system essential for biological target engagement [2].

5-Bromo-1H-indazole: Advantages Over Isomers and Analogs


Substituting 5-bromo-1H-indazole with its positional isomer 6-bromo-1H-indazole, or with 5-chloro- or 5-iodo-1H-indazole, is not a straightforward interchange. The 5-position on the indazole ring is kinetically favored in electrophilic bromination—with a bimolecular rate coefficient (k⁰₂) of 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹ versus 2.8 for position 3 and merely 0.4 for position 7 under identical aqueous conditions [1]. This intrinsic electronic bias means the 5-bromo isomer is the most accessible monobrominated indazole via direct electrophilic substitution. Furthermore, the C–Br bond at the 5-position exhibits distinct reactivity in palladium-catalyzed transformations: the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid achieves 84% isolated yield with Pd(dppf)Cl₂, whereas the same substrate with Pd(PPh₃)₄ gives only 22% [2]. The bromine atom at C5 also exerts a specific electronic effect on the indazole core—lowering the predicted pKa (12.74) relative to unsubstituted 1H-indazole (pKa ~13.86 for the indazole/indazolate equilibrium) [3]—which modulates N–H acidity and influences both protection strategies and biological binding interactions in downstream kinase inhibitors.

5-Bromo-1H-indazole: Head-to-Head Evidence vs Analogs


Electrophilic Bromination: C5 Kinetic Advantage

In the electrophilic bromination of molecular indazole with Br₂ in aqueous solution at 25 °C, the bimolecular rate coefficient for attack at position 5 (k⁰₂ = 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹) is 1.5-fold greater than at position 3 (k⁰₂ = 2.8 × 10⁻³ dm³ mol⁻¹ s⁻¹) and 10.5-fold greater than at position 7 (k⁰₂ = 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹) [1]. This kinetic preference establishes the 5-position as the primary site of monobromination under controlled conditions. For the cationic indazole species, the reactivity order is 5 > 7 ≫ others; for the anionic indazolate, position 3 dominates [1]. This inherent regiochemical bias means 5-bromo-1H-indazole is the most synthetically accessible monobrominated indazole isomer via direct electrophilic substitution, offering a practical procurement advantage for large-scale synthesis.

Electrophilic aromatic substitution Indazole bromination Kinetic regioselectivity Process chemistry

Suzuki Coupling: Pd(dppf)Cl₂ vs Pd(PPh₃)₄

A systematic catalyst screen for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid revealed dramatic differences in catalytic efficiency [1]. Under standardized conditions (K₂CO₃, dimethoxyethane, 80 °C), Pd(dppf)Cl₂ afforded 84% isolated yield in 2 hours, outperforming Pd(PPh₃)₂Cl₂ (75%, 4 h), Pd(PCy₃)₂ (57%, 2 h), and Pd(PPh₃)₄ (22%, 4 h) [1]. Expanding the substrate scope across seven N-substituted 5-bromoindazole derivatives, isolated yields for pyrrole coupling ranged from 30% (N-acetyl) to 92% (N-Boc-2-ethyl), with thiophene coupling yields spanning traces to 87% (Table 2, entries a–g) [1]. This established methodology provides a reliable, high-yielding platform for constructing 5-(hetero)aryl-indazole libraries.

Suzuki-Miyaura coupling Palladium catalysis Indazole functionalization Heteroaryl boronic acid

Hydroxycarbonylation to Indazole-5-carboxylic Acid

Wainwright et al. (2012) reported the first published synthesis of unprotected carboxy indazoles via Pd(II)-catalyzed hydroxycarbonylation of bromoindazoles . Hydroxycarbonylation of 5-bromo-1H-indazole using Pd(OAc)₂, dppf, and AcOCHO (formic acid acetic anhydride as CO surrogate) afforded 1H-indazole-5-carboxylic acid in 95% isolated yield . This methodology was demonstrated to work across a variety of indazole substrates, but the 5-bromo derivative was specifically highlighted for its high conversion efficiency. The resulting 5-carboxyindazole is a valuable intermediate for amide bond formation and further diversification in medicinal chemistry programs, including those at Pfizer Worldwide Research and Development .

Carbonylation Carboxy indazole Palladium catalysis Carboxylic acid synthesis

Farnesyltransferase Inhibition: 5-Bromo Substitution Effect

In a series of indazole-indolizine-triazine hybrid molecules evaluated for farnesyltransferase (FTase) inhibitory activity, the 5-bromoindazole-substituted analogue 7e exhibited an IC₅₀ of 27.08 ± 4.93 µM, representing a 1.94-fold improvement in potency over the non-brominated parent analogue 7a (IC₅₀ = 52.50 ± 16.07 µM) [1]. Both compounds were evaluated in the same assay under identical conditions, providing a direct head-to-head comparison. This finding demonstrates that the 5-bromo substituent on the indazole core contributes a measurable, quantifiable enhancement to biological activity in this chemotype, consistent with favorable hydrophobic and/or electronic contributions of the bromine atom at the 5-position.

Farnesyltransferase inhibitor Indazole-indolizine-triazine hybrid Anticancer Structure-activity relationship

IKK2 Inhibitor Synthesis: Scalable Route

Lin et al. (2008) at GlaxoSmithKline developed an efficient, scalable synthesis of 1,1-dimethylethyl 4-[7-(aminocarbonyl)-5-bromo-1H-indazol-3-yl]-1-piperidinecarboxylate, a key intermediate en route to a potent IKK2 inhibitor . The synthetic sequence, originating from 5-bromo-2-fluorobenzonitrile, proceeds in eight steps with a 40% overall yield . Critically, the 5-bromo substituent is installed at the start of the synthesis and carried through the entire sequence, remaining intact until late-stage functionalization at C7. The route was demonstrated at 500 g scale with reproducible yield . The patent literature (WO 2006002434) confirms that the 5-bromo substitution pattern is essential for IKK2 inhibitory activity in this series . This contrasts with 6-bromo or 7-bromo indazole-based intermediates, which would not map onto the same SAR landscape for this specific kinase target.

IKK2 inhibitor Process chemistry Scalable synthesis GSK drug discovery

5-Bromo-1H-indazole: Optimal Application Scenarios


Suzuki–Miyaura Cross-Coupling for Kinase Inhibitor Libraries

Medicinal chemistry teams building indazole-based kinase inhibitor libraries should prioritize 5-bromo-1H-indazole as the preferred C5-halogenated building block. The validated Suzuki protocol with Pd(dppf)Cl₂ delivers isolated yields of 30–92% across diverse N-substituted substrates within 2 hours, enabling rapid parallel synthesis of 5-aryl/heteroaryl indazole libraries . The broad scope—covering N-alkyl, N-acyl, N-Boc, and NH-free substrates—provides flexibility for divergent library design without requiring re-optimization of coupling conditions for each derivative.

Process-Scale Preparation of IKK2 Inhibitors

For research programs targeting IKK2 (IKKβ) inhibition for inflammatory diseases (rheumatoid arthritis, asthma, COPD), 5-bromo-1H-indazole is the essential starting material. The GSK-validated 8-step route proceeds from 5-bromo-2-fluorobenzonitrile to the key 3,5,7-trisubstituted indazole intermediate with 40% overall yield and has been demonstrated at 500 g scale . Alternative bromoindazole positional isomers (6-bromo, 7-bromo) do not map to the IKK2 pharmacophore model for this chemotype, making 5-bromo-1H-indazole non-substitutable for this application. The patent-protected scaffold (WO 2006002434) further reinforces the specificity of the 5-bromo substitution pattern for IKK2 activity .

5-Carboxyindazole Synthesis via Carbonylation

Researchers requiring 1H-indazole-5-carboxylic acid as a key intermediate for amide coupling or bioconjugation should utilize 5-bromo-1H-indazole as the direct precursor. The Pd(OAc)₂/dppf/AcOCHO hydroxycarbonylation system delivers the unprotected 5-carboxyindazole in 95% isolated yield , eliminating the need for protecting group strategies or multi-step oxidation sequences. This one-step conversion is the first published method for accessing unprotected carboxy indazoles directly from bromoindazoles and has been adopted by Pfizer for medicinal chemistry applications .

C5-Diversified Indazoles via N-Protection and Amination

Programs requiring late-stage diversification at the indazole C5 position via C–N bond formation should select 5-bromo-1H-indazole for its compatibility with regioselective N-protection/Buchwald coupling sequences. Slade et al. (2009) demonstrated that 5-bromoindazoles undergo regioselective protection—N-2 under kinetic (mildly acidic) conditions, N-1 under thermodynamic conditions—and the protected 5-bromoindazoles participate efficiently in Buchwald reactions with a range of amines . This tandem protection–coupling strategy is general across substituted indazoles, enabling predictable, regiochemically controlled access to 5-aminoindazole derivatives that are otherwise difficult to prepare via direct C–H amination.

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